molecular formula C11H13ClN4O3 B2623223 1-(6-Chloro-5-nitropyridin-2-yl)piperidine-4-carboxamide CAS No. 1984137-42-9

1-(6-Chloro-5-nitropyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B2623223
CAS No.: 1984137-42-9
M. Wt: 284.7
InChI Key: CFXGTGNKQUSJJS-UHFFFAOYSA-N
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Description

1-(6-Chloro-5-nitropyridin-2-yl)piperidine-4-carboxamide is a compound of interest in various fields of scientific research It features a piperidine ring substituted with a 6-chloro-5-nitropyridin-2-yl group and a carboxamide group at the 4-position

Preparation Methods

The synthesis of 1-(6-Chloro-5-nitropyridin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 6-chloro-5-nitropyridine with piperidine-4-carboxamide under specific conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

1-(6-Chloro-5-nitropyridin-2-yl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-5-nitropyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it may inhibit key enzymes involved in the survival and replication of Mycobacterium tuberculosis . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(6-Chloro-5-nitropyridin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.

Properties

IUPAC Name

1-(6-chloro-5-nitropyridin-2-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O3/c12-10-8(16(18)19)1-2-9(14-10)15-5-3-7(4-6-15)11(13)17/h1-2,7H,3-6H2,(H2,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXGTGNKQUSJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC(=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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